An In-Depth Technical Guide to 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS No. 127425-74-5)
An In-Depth Technical Guide to 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS No. 127425-74-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a key halogenated indanone intermediate in contemporary medicinal chemistry. The document delves into its chemical identity, synthesis via intramolecular Friedel-Crafts acylation, detailed spectroscopic characterization, and its emerging role as a versatile building block in the design and discovery of novel therapeutics, particularly kinase inhibitors. The synthesis of its logical precursor, 3-(3-bromo-2-fluorophenyl)propanoic acid, is also discussed. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering both theoretical insights and practical, actionable protocols.
Introduction: The Strategic Importance of Halogenated Indanones in Drug Discovery
The indanone scaffold is a privileged structural motif found in a multitude of biologically active compounds. Its rigid, bicyclic framework provides a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of halogen atoms, particularly fluorine and bromine, into the indanone core significantly modulates the physicochemical properties of the molecule. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while bromine serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, with its strategic placement of both a fluorine and a bromine atom on the aromatic ring, represents a highly valuable and versatile building block for the synthesis of complex molecular architectures aimed at a range of therapeutic targets.
Physicochemical Properties and Chemical Identity
5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a solid at room temperature with the molecular formula C₉H₆BrFO and a molecular weight of 229.05 g/mol . A summary of its key identifiers is presented in Table 1.
| Property | Value |
| CAS Number | 127425-74-5 |
| Molecular Formula | C₉H₆BrFO |
| Molecular Weight | 229.05 g/mol |
| IUPAC Name | 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one |
| Synonyms | 5-Bromo-4-fluoro-1-indanone |
Synthesis of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Mechanistic and Practical Approach
The principal synthetic route to 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is the intramolecular Friedel-Crafts acylation of 3-(3-bromo-2-fluorophenyl)propanoic acid. This powerful cyclization reaction is a cornerstone of synthetic organic chemistry for the formation of cyclic ketones.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals the key disconnection at the C4-C5 bond of the indanone ring, leading back to the acyclic precursor, 3-(3-bromo-2-fluorophenyl)propanoic acid. This precursor, in turn, can be synthesized from commercially available starting materials.
Caption: Retrosynthetic analysis of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.
Synthesis of the Precursor: 3-(3-bromo-2-fluorophenyl)propanoic acid
The synthesis of the carboxylic acid precursor is a critical first step. A plausible synthetic route is outlined below, starting from 2-bromo-1-fluoro-3-methylbenzene.
Caption: Proposed synthetic workflow for 3-(3-bromo-2-fluorophenyl)propanoic acid.
Intramolecular Friedel-Crafts Acylation: Mechanism and Protocol
The cyclization of 3-(3-bromo-2-fluorophenyl)propanoic acid to form the indanone ring is an electrophilic aromatic substitution reaction. The reaction is typically promoted by a strong acid, which activates the carboxylic acid to form a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion, followed by deprotonation to restore aromaticity.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Experimental Protocol:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with 3-(3-bromo-2-fluorophenyl)propanoic acid (1.0 eq).
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Reagent Addition: Anhydrous dichloromethane is added to dissolve the starting material. The solution is cooled to 0 °C in an ice bath. Thionyl chloride (1.2 eq) is added dropwise, and the mixture is allowed to stir at room temperature for 2 hours to form the acyl chloride in situ.
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Cyclization: The reaction mixture is again cooled to 0 °C, and aluminum chloride (1.5 eq) is added portion-wise, ensuring the temperature does not exceed 10 °C. The reaction is then stirred at room temperature for 12-16 hours.
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Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.
Spectroscopic Characterization
The structural elucidation of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is achieved through a combination of spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The two aromatic protons will appear as doublets or doublet of doublets in the aromatic region (δ 7.0-8.0 ppm), with coupling constants indicative of their ortho and meta relationships, as well as coupling to the fluorine atom. The two methylene groups of the five-membered ring will each give rise to a triplet in the aliphatic region (δ 2.5-3.5 ppm).
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¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon will be the most downfield signal (δ > 190 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with their chemical shifts influenced by the electron-withdrawing effects of the bromine, fluorine, and carbonyl groups. The C-F coupling will be observable for the carbons in proximity to the fluorine atom. The two aliphatic carbons will resonate in the upfield region (δ 25-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. A strong absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the five-membered ring ketone. The C-H stretching vibrations of the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F and C-Br stretching vibrations will appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve the loss of CO, Br, and ethylene from the molecular ion.
Applications in Medicinal Chemistry and Drug Discovery
5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a valuable building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors. The indanone core serves as a rigid scaffold, while the bromine and fluorine atoms provide opportunities for diversification and property modulation.
Role as a Key Intermediate for Kinase Inhibitors
Many kinase inhibitors possess a heterocyclic core attached to a substituted aromatic ring. The bromine atom at the 5-position of the indanone can be readily transformed into a variety of functional groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amine substituents. The ketone functionality can be further manipulated, for example, through reduction to an alcohol or conversion to an oxime, to introduce additional points of diversity and interaction with the target protein. The fluorine atom at the 4-position can enhance binding affinity through favorable interactions with the protein backbone and improve metabolic stability.
Caption: Synthetic utility in the generation of kinase inhibitor scaffolds.
Safety and Handling
As with all laboratory chemicals, 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a strategically important and versatile building block in modern organic synthesis and medicinal chemistry. Its synthesis via intramolecular Friedel-Crafts acylation is a robust and well-understood process. The presence of both bromine and fluorine atoms on the indanone scaffold provides a powerful combination of a versatile synthetic handle and a means to fine-tune the physicochemical properties of target molecules. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, highlighting its significance for researchers engaged in the design and discovery of novel therapeutics.
References
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Motiwala, H. F., Vekariya, R. H., & Aubé, J. (2015). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Organic Letters, 17(21), 5484–5487. [Link]
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